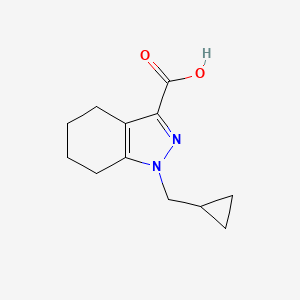
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a tetrahydroindazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of suitable precursors followed by functional group transformations. For example, the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation can furnish cyclopropyl carbinols, which can then be converted to the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using catalysts such as cobalt or palladium. These reactions are often carried out under controlled conditions to ensure high yields and purity. For instance, the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide has been shown to produce cyclopropyl arenes in good yields .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cycloalkane with similar structural features.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group similar to the target compound.
Indazole derivatives: Compounds with the indazole ring system.
Uniqueness
1-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to the combination of the cyclopropylmethyl group and the tetrahydroindazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-3-1-2-4-10(9)14(13-11)7-8-5-6-8/h8H,1-7H2,(H,15,16) |
InChI Key |
FWUTUGCKSBSJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


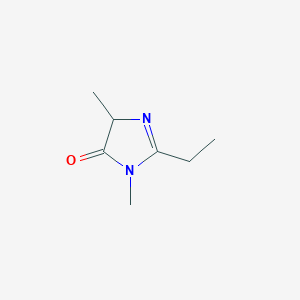
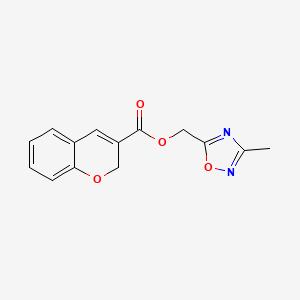
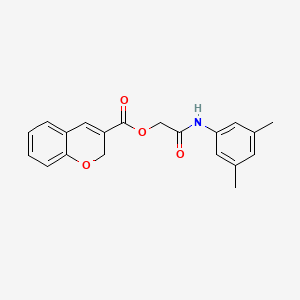
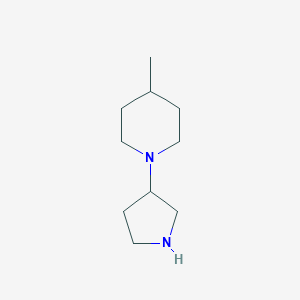
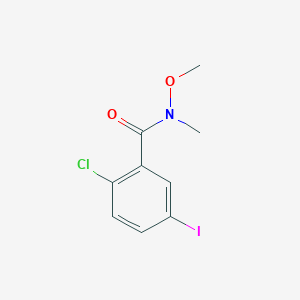
![tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
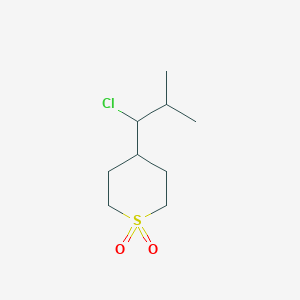
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
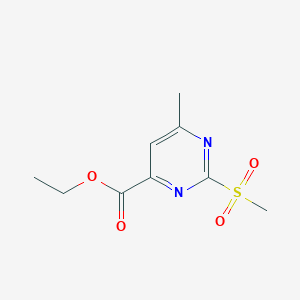
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
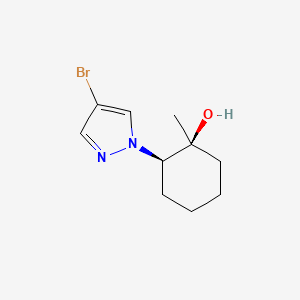
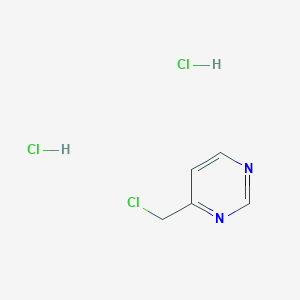
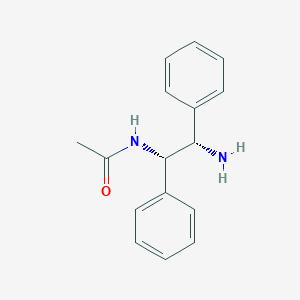
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
